Fmoc-D-Alaninol

Vue d'ensemble

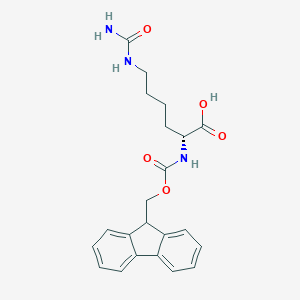

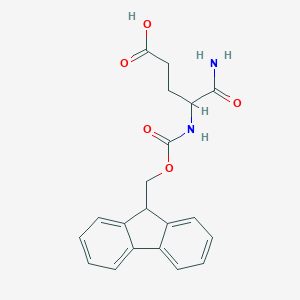

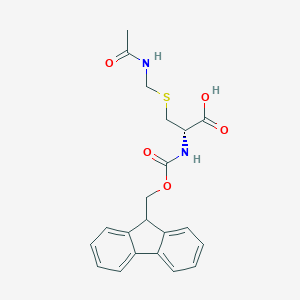

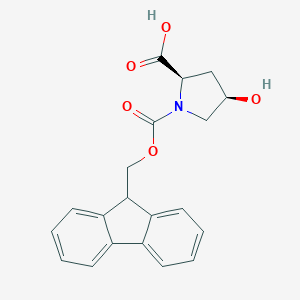

Description

Fmoc-D-Alaninol is a chemical compound with the CAS Number: 202751-95-9. It has a molecular weight of 297.35 and its IUPAC name is 9H-fluoren-9-ylmethyl (1R)-2-hydroxy-1-methylethylcarbamate . It is a solid substance that is stored in dry conditions at 2-8°C .

Synthesis Analysis

Fmoc-D-Alaninol can be synthesized through various methods. One approach involves the use of Fmoc-OSu, a reagent that has been proven to be the source of Fmoc-β-Ala-OH, following a mechanism that involved many deprotonation and elimination steps and a Lossen-type rearrangement as a key sequence .Molecular Structure Analysis

The molecular structure of Fmoc-D-Alaninol is represented by the linear formula C18H19NO3 . The InChI code for this compound is 1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m1/s1 .Chemical Reactions Analysis

Fmoc-D-Alaninol is used in organic synthesis, particularly in the formation of peptide bonds. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Physical And Chemical Properties Analysis

Fmoc-D-Alaninol is a solid substance with a molecular weight of 297.35 . It is stored in dry conditions at 2-8°C .Applications De Recherche Scientifique

Application in Drug Delivery

Scientific Field

Biomedical Engineering and Pharmacology

Summary of Application

Fmoc-D-Alaninol is utilized in the development of self-assembling hydrogels that can be used for controlled drug release. These hydrogels are designed to encapsulate and protect pharmaceutical compounds, releasing them at a controlled rate within the body .

Methods of Application

The compound is integrated into peptide-based hydrogelators, which are then allowed to self-assemble in aqueous solutions to form nanofibers and three-dimensional networks. The hydrogel’s properties, such as porosity and mechanical strength, are tuned to optimize drug release rates .

Results and Outcomes

Studies have shown that these hydrogels can effectively deliver drugs in a controlled manner, with the potential to improve therapeutic outcomes and reduce side effects. The gelation time and mechanical properties like elasticity and reversibility are key parameters measured during development .

Application in Tissue Engineering

Scientific Field

Tissue Engineering and Regenerative Medicine

Summary of Application

In tissue engineering, Fmoc-D-Alaninol-based hydrogels serve as scaffolds for cell growth and tissue regeneration. They provide a supportive matrix that mimics the extracellular environment, promoting cell adhesion and proliferation .

Methods of Application

Hydrogels are synthesized using Fmoc-D-Alaninol and other components to create a biocompatible matrix. The hydrogel’s structural properties are characterized using biophysical techniques to ensure they support tissue formation .

Results and Outcomes

The hydrogels have been shown to support the adhesion, survival, and duplication of cells, making them suitable for various tissue engineering applications. The rigidity and network entanglement of the hydrogels are critical factors assessed for their suitability in tissue engineering .

Application in Peptide Synthesis

Scientific Field

Organic Chemistry and Peptide Synthesis

Summary of Application

Fmoc-D-Alaninol is a building block in solid-phase peptide synthesis (SPPS), where it is used to protect amino groups during the synthesis of peptides .

Methods of Application

The Fmoc group is attached to the amino acid alanine, protecting it during the coupling reactions of peptide chains. Post-synthesis, the Fmoc group is removed under basic conditions without affecting the peptide chain .

Results and Outcomes

The use of Fmoc-D-Alaninol in SPPS has enabled the efficient and accurate synthesis of complex peptides.

Application in Bioprinting

Scientific Field

Biomedical Engineering and 3D Printing

Summary of Application

Fmoc-D-Alaninol derivatives are used in the formulation of bioinks for 3D bioprinting. These bioinks can form self-supporting structures suitable for creating tissue constructs .

Methods of Application

The compound is incorporated into hexapeptides to form hydrogels that can be extruded through a bioprinter to create complex structures. The rheological properties of the hydrogels are optimized for printability .

Results and Outcomes

The resulting bioprinted structures have demonstrated the ability to support cell growth and could potentially be used to fabricate tissues and organs for transplantation. The mechanical strength and fidelity of the printed structures are key outcomes evaluated .

Application in Diagnostic Imaging

Scientific Field

Diagnostic Imaging and Material Science

Summary of Application

Hydrogels containing Fmoc-D-Alaninol are explored as contrast agents and carriers for diagnostic imaging applications. They can improve the visibility of internal structures during imaging procedures .

Methods of Application

The hydrogels are designed to encapsulate imaging agents and release them at the target site. Their interaction with imaging modalities like MRI and CT is studied to assess their effectiveness .

Results and Outcomes

Research indicates that these hydrogels can enhance the contrast in imaging, aiding in the diagnosis of various conditions. The stability and contrast enhancement properties of the hydrogels are quantitatively measured .

Application in Biomedical Research

Scientific Field

Biomedical Research and Material Science

Summary of Application

Fmoc-D-Alaninol is used in the creation of novel materials for biomedical research, including antimicrobial agents and materials for studying disease pathogenesis .

Methods of Application

The compound is synthesized into materials that can interact with biological systems, such as bacteria, to study their effects. The materials are tested for biocompatibility and efficacy .

Results and Outcomes

Studies have shown that materials derived from Fmoc-D-Alaninol can exhibit antibacterial activity and are useful in understanding disease mechanisms. The antibacterial efficacy and biocompatibility are the main results obtained from these studies .

This analysis provides a detailed overview of the diverse applications of Fmoc-D-Alaninol in scientific research, highlighting its versatility and potential in advancing various fields of study.

Application in pH-Controlled Gelation

Scientific Field

Material Science and Chemistry

Summary of Application

Fmoc-D-Alaninol derivatives, such as di-Fmoc-functionalized L-lysine, have been used to induce pH-controlled ambidextrous gelation. This process allows the formation of hydrogels and organogels that can respond to pH changes .

Methods of Application

The gelation process is controlled by adjusting the pH, which affects the self-assembly of the Fmoc-functionalized amino acids. The self-assembly is driven by aromatic π–π stacking and hydrogen bonding interactions .

Results and Outcomes

The resulting gels exhibit high thermal stability, thixotropic properties, and mechanical stability. They have potential applications in dye removal, cell viability assays, and as drug carriers. The gels’ properties are characterized by their response to pH stimulus and their kinetic and mechanical stability .

Application in Bioprinting and Tissue Engineering

Summary of Application

Fmoc-Derivatized cationic hexapeptides, which include Fmoc-D-Alaninol, have been proposed as scaffolds for bioprinting applications. They are suitable for creating self-supporting hydrogels that can be used in tissue engineering .

Methods of Application

The peptides are synthesized with an Fmoc group replacing the acetyl group at the N-terminus. Their ability to self-assemble and gel in aqueous solutions is investigated using biophysical techniques .

Results and Outcomes

Among the synthesized peptides, Fmoc-K3 hydrogel has shown to be the most rigid, fully supporting cell adhesion, survival, and duplication. It acts as a potential material for tissue engineering with a storage modulus (G’) of 2526 Pa .

Application in Supramolecular Material Science

Scientific Field

Supramolecular Chemistry and Material Science

Summary of Application

The Fmoc-Diphenylalanine (Fmoc-FF) hydrogels, which incorporate Fmoc-D-Alaninol, have been extensively researched for their local organization and macroscopic architecture, affecting their supramolecular properties .

Methods of Application

The preparation method and experimental conditions used to generate the supramolecular material are crucial in determining the structure and properties of the Fmoc-FF hydrogels .

Results and Outcomes

The research on Fmoc-FF hydrogels has highlighted that their structural and macroscopic architecture is deeply affected by the preparation method, which in turn influences their potential applications .

These additional applications showcase the versatility of Fmoc-D-Alaninol and its derivatives in various scientific fields, highlighting their importance in the development of responsive materials and advanced biomedical applications.

Application in Supramolecular Assemblies

Scientific Field

Supramolecular Chemistry

Summary of Application

Fmoc-D-Alaninol is involved in the formation of supramolecular assemblies that are crucial for the development of new materials with advanced functionalities .

Methods of Application

The compound is used to create self-assembling systems through non-covalent interactions like hydrogen bonding and π-π stacking. These assemblies are characterized using techniques such as NMR spectroscopy and X-ray crystallography .

Results and Outcomes

The assemblies exhibit unique properties like responsiveness to external stimuli, which can be harnessed in sensors and switches. The efficiency of these assemblies is often quantified by their stability constants and responsiveness to stimuli .

Application in Antimicrobial Materials

Scientific Field

Microbiology and Material Science

Summary of Application

Fmoc-D-Alaninol derivatives are used to synthesize materials with antimicrobial properties, which are important for preventing infections in medical devices and implants .

Methods of Application

The compound is incorporated into polymers or coatings that can disrupt microbial membranes or inhibit biofilm formation. The antimicrobial activity is assessed using assays like the disk diffusion method .

Results and Outcomes

Materials containing Fmoc-D-Alaninol have shown efficacy against a range of pathogens, with results indicating significant zones of inhibition and reduced biofilm formation on treated surfaces .

Application in Environmental Remediation

Scientific Field

Environmental Science

Summary of Application

Fmoc-D-Alaninol-based materials are being researched for their ability to remove pollutants from water, contributing to environmental remediation efforts .

Methods of Application

These materials are used to adsorb or break down contaminants like dyes and heavy metals. Their effectiveness is measured by the decrease in pollutant concentration and improvement in water quality .

Results and Outcomes

Studies have demonstrated the potential of these materials to significantly reduce pollutant levels, with some achieving over 90% removal efficiency. The performance is evaluated through analytical methods such as spectrophotometry .

Safety And Hazards

Orientations Futures

The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin . This makes it a valuable resource for research in the post-genomic world .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZCEJUGNDJXMH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426111 | |

| Record name | Fmoc-D-Alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Alaninol | |

CAS RN |

202751-95-9 | |

| Record name | Fmoc-D-Alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.